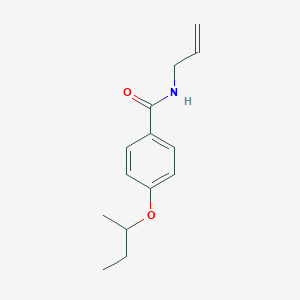![molecular formula C15H16ClNO B268328 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine](/img/structure/B268328.png)
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine, also known as CNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. CNQX is widely used in scientific research as a selective antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype.
Mécanisme D'action
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. This prevents the binding of glutamate and subsequent activation of the receptor. As a result, 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine blocks the influx of cations such as sodium and calcium, which are responsible for the depolarization of the postsynaptic membrane and the generation of EPSCs.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine has various biochemical and physiological effects. In the central nervous system, 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine can induce long-term depression (LTD) of synaptic transmission, which is a form of synaptic plasticity that is thought to underlie certain types of learning and memory. 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine can also protect neurons from excitotoxicity, which is a pathological process that occurs when excessive activation of glutamate receptors leads to neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in lab experiments is its selectivity for AMPA receptors, which allows researchers to specifically target this subtype of glutamate receptor. However, 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine has been shown to have off-target effects on other ion channels and receptors, which can complicate the interpretation of results. Another limitation is that 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine has a relatively short half-life, which requires frequent application during experiments.
Orientations Futures
There are several future directions for the use of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in scientific research. One area of interest is the role of AMPA receptors in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of the therapeutic potential of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in the treatment of drug addiction and other psychiatric disorders. Additionally, the development of more selective and long-lasting AMPA receptor antagonists could enhance the usefulness of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in future research.
Méthodes De Synthèse
The synthesis of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine involves the reaction of 4-chloro-1-naphthol with piperidine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine. The purity of the compound can be verified through various methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine is a widely used tool in neuroscience research to study the role of AMPA receptors in synaptic transmission and plasticity. The compound is commonly used to block AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in electrophysiological recordings. This allows researchers to investigate the contribution of AMPA receptors to various physiological and pathological processes such as learning and memory, drug addiction, and neurodegeneration.
Propriétés
Nom du produit |
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine |
|---|---|
Formule moléculaire |
C15H16ClNO |
Poids moléculaire |
261.74 g/mol |
Nom IUPAC |
4-(4-chloronaphthalen-1-yl)oxypiperidine |
InChI |
InChI=1S/C15H16ClNO/c16-14-5-6-15(13-4-2-1-3-12(13)14)18-11-7-9-17-10-8-11/h1-6,11,17H,7-10H2 |
Clé InChI |
FOTMVRSMVLANHI-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC2=CC=C(C3=CC=CC=C32)Cl |
SMILES canonique |
C1CNCCC1OC2=CC=C(C3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)



![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)



![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
